![molecular formula C18H19Br3N2O2 B11042615 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide](/img/structure/B11042615.png)
2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide
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Overview
Description
2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-hydroxy-1-methyl-2-phenylethylamine with 2,4,6-tribromophenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or dehalogenated compounds .
Scientific Research Applications
2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
2-Phenethylamines: Compounds with various biological activities, including neurotransmitter functions.
Uniqueness
What sets 2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C18H19Br3N2O2 |
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Molecular Weight |
535.1 g/mol |
IUPAC Name |
2-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C18H19Br3N2O2/c1-11(18(25)12-6-4-3-5-7-12)23(2)10-16(24)22-17-14(20)8-13(19)9-15(17)21/h3-9,11,18,25H,10H2,1-2H3,(H,22,24) |
InChI Key |
FSBHNRSTLSVTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC(=O)NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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